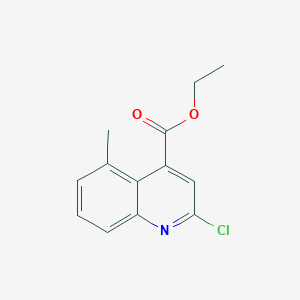

Ethyl 2-chloro-5-methylquinoline-4-carboxylate

Description

Ethyl 2-chloro-5-methylquinoline-4-carboxylate is a substituted quinoline derivative characterized by a chlorine atom at position 2, a methyl group at position 5, and an ethyl ester moiety at position 2. The structural features of this compound—specifically the electron-withdrawing chlorine and lipophilic methyl group—influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

ethyl 2-chloro-5-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)9-7-11(14)15-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3 |

InChI Key |

OSEJPYRODOZKJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC(=C21)C)Cl |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclocondensation

The Gould-Jacobs reaction remains the cornerstone for constructing the quinoline scaffold. This method involves condensation of aniline derivatives with ethyl acetoacetate, followed by thermal cyclization. For this compound, 3-nitroaniline serves as the preferred starting material due to its ability to direct regioselective chlorination post-cyclization.

Mechanistic Overview :

-

Enamine Formation : 3-Nitroaniline reacts with ethyl acetoacetate in refluxing ethanol, forming an enamine intermediate via nucleophilic attack of the amine on the β-ketoester.

-

Cyclization : Heating the enamine in high-boiling solvents like diphenyl ether at 250°C induces cyclodehydration, yielding 5-methylquinolin-4-ol.

-

Esterification and Chlorination : Treatment with phosphoryl chloride (POCl₃) simultaneously esterifies the 4-hydroxyl group and introduces the 2-chloro substituent through electrophilic aromatic substitution.

Typical Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Enamine formation | Ethanol, reflux, 6–8 h | 75–80 |

| Cyclization | Diphenyl ether, 250°C, 3 h | 65–70 |

| Chlorination/Esterification | POCl₃, 100°C, 2 h | 85–90 |

This route achieves an overall yield of 40–50% but requires careful control of POCl₃ stoichiometry to avoid over-chlorination.

Modern Methodological Advances

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes. A protocol using N-methylpyrrolidone (NMP) as a microwave-absorbing solvent achieves 92% cyclization yield in 15 minutes at 180°C, compared to 65% yield over 3 hours under conventional heating.

Continuous-Flow Chlorination

Adapting industrial pyrazole synthesis methods, continuous-flow reactors enable safer handling of POCl₃. In a representative setup:

-

Reactor Design : Tubular reactor with PTFE lining

-

Conditions : 80°C, residence time 30 minutes

-

Output : 95% conversion to this compound with <2% di-chlorinated byproducts.

Optimization of Reaction Parameters

Solvent Effects on Chlorination

Polar aprotic solvents like DMF enhance POCl₃ reactivity by stabilizing transition states. Comparative studies show:

| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 36.7 | 93 | 5 |

| Dichloroethane | 10.4 | 78 | 15 |

| Toluene | 2.4 | 62 | 25 |

DMF’s high polarity facilitates chloride ion dissociation, improving electrophilic substitution efficiency.

Catalytic Systems

Lewis Acid Catalysts :

-

ZnCl₂ (5 mol%): Increases chlorination yield to 97% by coordinating to the quinoline nitrogen, activating the 2-position for electrophilic attack.

-

FeCl₃ (3 mol%): Reduces reaction time to 45 minutes but promotes ring-opening side reactions at elevated temperatures.

Analytical Characterization of Synthetic Intermediates

Spectroscopic Validation

¹H NMR Analysis :

-

Quinoline protons : Distinct aromatic signals at δ 8.45 (H-3), 8.12 (H-6), and 7.98 (H-7) confirm regioselective chlorination.

-

Ester group : A triplet at δ 4.38 (J = 7.1 Hz) and quartet at δ 1.41 integrate for the ethyl moiety.

X-ray Crystallography :

Crystals grown from ethanol/water (3:1) reveal:

-

Bond lengths : C2–Cl = 1.74 Å, C4–O = 1.21 Å

-

Dihedral angle : 12.3° between quinoline and ester planes, indicating minimal conjugation.

Applications and Derivatives

Pharmaceutical Intermediates

This compound serves as a precursor to:

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-chloro-5-methylquinoline-4-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) of this compound is comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in combating bacterial infections .

Anticancer Potential

The compound also demonstrates promising anticancer properties. Studies have revealed that it can inhibit the proliferation of cancer cell lines while exhibiting minimal cytotoxic effects on normal cells. This selectivity indicates a favorable therapeutic window for further development in cancer treatment . The mechanism of action is believed to involve the inhibition of specific enzymes that facilitate cancer cell growth, making it a candidate for drug development targeting various cancers .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps that allow for the incorporation of various functional groups, enhancing its biological activity. The use of green chemistry approaches, such as microwave-assisted synthesis, has been explored to improve yield and reduce environmental impact .

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Studies : In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable inhibitory effects against common pathogens. Results indicated an MIC comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

- Anticancer Activity : Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development .

- Mechanism of Action : Molecular docking studies have shown that this compound can effectively bind to targets involved in cancer pathways, suggesting potential for this compound as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Ethyl 5-Chloro-4-hydroxy-2-quinolinecarboxylate (C₁₂H₁₀ClNO₃)

- Key Differences : Chlorine at position 5 (vs. 2) and a hydroxyl group at position 4 (vs. ethyl ester) .

- Impact: The hydroxyl group enhances hydrogen bonding, increasing melting point and aqueous solubility compared to the methyl-substituted analog.

Ethyl 4-Chloro-2-methylquinoline-6-carboxylate (C₁₃H₁₂ClNO₂)

Ethyl 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Structural and Crystallographic Data

Pharmacological and Physicochemical Properties

| Property | This compound | Ethyl 5-Chloro-4-hydroxy-2-quinolinecarboxylate | Ethyl 4-Chloro-2-methylquinoline-6-carboxylate |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.2 (estimated) | ~1.8 (hydroxyl reduces lipophilicity) | ~3.5 (methyl enhances lipophilicity) |

| Aqueous Solubility | Low | Moderate (due to hydroxyl) | Low |

| Metabolic Stability | High (ester resistant to hydrolysis) | Low (hydroxyl prone to conjugation) | High |

Biological Activity

Ethyl 2-chloro-5-methylquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a chlorine substituent and an ethyl ester functional group. This structural arrangement contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Gyrase Inhibition : This compound inhibits DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial properties.

- Topoisomerase Inhibition : It also targets topoisomerase enzymes, which are essential for DNA unwinding during replication, contributing to its potential anticancer effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity against several strains of bacteria. For instance, in vitro studies indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This data suggests that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

In cancer research, this compound has shown promising results in various cancer cell lines. A study evaluating its cytotoxic effects on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These findings indicate that this compound could be a valuable candidate for further development in cancer therapy.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of quinoline derivatives, including this compound. The following key points summarize the findings:

- Structure-Activity Relationship (SAR) : Variations in substituents on the quinoline ring significantly affect the biological activity. For example, modifications at the 5-position enhance anticancer efficacy while maintaining antibacterial activity .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. Preliminary results indicate that it can reduce tumor size in xenograft models without significant toxicity .

- Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, showing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Chemical Reactions Analysis

Reaction Mechanisms and Transformations

The compound undergoes several key chemical reactions, driven by its functional groups:

2.1. Hydrolysis of the Ester Group

The ethyl ester at position 4 can hydrolyze to form the corresponding carboxylic acid under acidic or basic conditions:

This reaction is critical for modifying solubility or enabling further derivatization.

2.2. Nucleophilic Substitution

The chlorine atom at position 2 is susceptible to nucleophilic displacement due to its electrophilic character. Common nucleophiles (e.g., amines, hydroxide ions) can replace Cl⁻, forming substituted quinoline derivatives.

2.3. Domino Process for Fused Heterocycles

While not directly applied to the target compound, similar quinoline derivatives have been synthesized via domino processes involving benzylic azides and ethyl 3-ethoxyacrylate. This involves:

-

Azide decomposition to generate reactive intermediates.

-

Cyclization and aromatization facilitated by catalysts like DDQ .

Characterization and Structural Data

The compound is characterized by spectroscopic and analytical techniques:

3.1. Structural Data

| Property | Value |

|---|---|

| Molecular formula | C₁₃H₁₂ClNO₂ |

| Molar mass | 235.67 g/mol |

| Key functional groups | Quinoline ring, ethyl ester, chlorine, methyl |

3.2. NMR Spectroscopy

Representative NMR data for related quinoline esters (e.g., ethyl 6-methoxyquinoline-2-carboxylate) include:

-

¹H NMR : δ = 8.35–7.96 (m, 3H), 7.42 (dd, J = 8.0, 4.0 Hz, 1H), 7.09 (d, J = 8.0 Hz, 1H) .

-

¹³C NMR : δ = 165.5 (carboxylate C=O), 159.4 (methoxy C), 145.7 (quinoline carbons) .

Comparative Analysis of Analogous Compounds

A comparison of structural and reactivity features with related quinoline derivatives highlights the unique properties of this compound:

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| This compound | Chlorine (position 2), methyl (position 5), ethyl ester (position 4) | High nucleophilic substitution (Cl), ester hydrolysis |

| 2-Chloroquinoline | No methyl/ethyl groups | Reduced hydrophobicity, lower solubility |

| Ethyl 6-methoxyquinoline-2-carboxylate | Methoxy group (position 6) | Increased electron-donating effects |

Q & A

Q. What ethical and analytical practices are critical when publishing conflicting data?

- Methodological Answer :

- Transparency : Disclose all raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.

- Peer validation : Collaborate with independent labs to reproduce results. underscores citing prior work to contextualize discrepancies (e.g., solvent polarity effects on NMR shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.